molecular formula C24H18N4O2 B2681054 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291857-11-8

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2681054
CAS No.: 1291857-11-8
M. Wt: 394.434
InChI Key: JIMOVGXMPIFMPM-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a phthalazinone core, substituted with a 3-methylphenyl group and a 4-methylphenyl-1,2,4-oxadiazol-5-yl moiety

Scientific Research Applications

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The starting materials often include 3-methylbenzaldehyde and 4-methylbenzonitrile, which undergo a series of reactions such as condensation, cyclization, and oxidation to form the desired compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound. Industrial methods may also focus on cost-effective and environmentally friendly processes to minimize waste and reduce the overall production cost.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Compared to these similar compounds, this compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c1-15-10-12-17(13-11-15)22-25-23(30-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)18-7-5-6-16(2)14-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMOVGXMPIFMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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